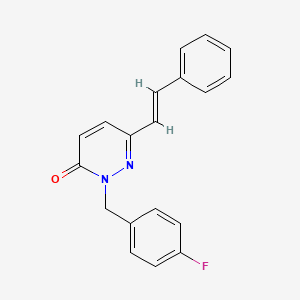

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone

Descripción general

Descripción

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone core substituted with a 4-fluorobenzyl group and a styryl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

Styryl Group Addition: The styryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and styryl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Aplicaciones Científicas De Investigación

Inhibition of Monoamine Oxidase

Recent studies have highlighted the potential of pyridazinone derivatives, including 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone, as inhibitors of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO-B are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease due to their role in increasing levels of neurotransmitters like dopamine and serotonin .

Case Study:

A study synthesized various pyridazinone derivatives, demonstrating that compounds with similar structures exhibited potent MAO-B inhibitory activity. For example, derivatives with specific substitutions showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

Anti-inflammatory Activity

Pyridazinones have been evaluated for their anti-inflammatory properties. Compounds derived from this class have shown efficacy in reducing inflammation in preclinical models, making them candidates for developing new anti-inflammatory drugs.

Case Study:

In a model of carrageenan-induced paw edema in rats, certain pyridazinone derivatives exhibited significant anti-inflammatory effects compared to standard treatments like indomethacin. The structure-activity relationship (SAR) studies indicated that modifications on the pyridazinone ring could enhance anti-inflammatory activity .

Anticancer Activity

Research has also explored the anticancer potential of pyridazinone derivatives. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A series of pyridazinone derivatives were tested against different cancer cell lines, showing varying degrees of cytotoxicity. Some compounds demonstrated IC50 values below 10 µM against breast cancer cells, suggesting their potential as lead compounds for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological properties of this compound. Modifications to the substituents on the pyridazinone ring significantly impact its biological activity.

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| Para | Fluorine | Increased MAO-B inhibition |

| Meta | Methyl | Moderate cytotoxicity |

| Ortho | Hydroxyl | Enhanced anti-inflammatory effects |

Mecanismo De Acción

The mechanism of action of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-fluorobenzyl)-3(2H)-pyridazinone: Lacks the styryl group, which may affect its biological activity and applications.

6-styryl-3(2H)-pyridazinone: Lacks the 4-fluorobenzyl group, which may influence its chemical properties and reactivity.

Uniqueness

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone is unique due to the presence of both the 4-fluorobenzyl and styryl groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its potential for various applications compared to similar compounds.

Actividad Biológica

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has been the focus of various studies aimed at exploring its biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C19H15FN2O

- Molecular Weight : 306.33 g/mol

- CAS Number : 303146-97-6

The compound features a pyridazinone core substituted with both a 4-fluorobenzyl group and a styryl group, which contribute to its diverse biological properties .

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro studies. Below is a summary of its notable activities:

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study indicated that derivatives of pyridazinones exhibited promising antibacterial activity against E. coli and Staphylococcus aureus, suggesting that modifications in the structure could enhance efficacy .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research has demonstrated that certain pyridazinone derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives were tested against leukemia and breast cancer cell lines, revealing significant inhibition of cell growth with IC50 values less than 2 µM for some compounds .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones has been documented in several studies. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines, indicating their role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to the observed biological responses. The exact mechanisms are still under investigation, but preliminary data suggest that the compound may act through both direct binding to target proteins and indirect modulation of cellular processes .

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-13H,14H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKNTPNSXNSIBW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.